Cbz-4-Methy-L-Phenylalanine
Description
Contextualization within Protected Amino Acids and Unnatural Phenylalanine Derivatives
To fully appreciate the utility of Cbz-4-Methyl-L-Phenylalanine, it is essential to understand its place within the historical and chemical framework of amino acid chemistry.
Historical Development of Protected Amino Acid Synthesis
The synthesis of peptides, chains of amino acids linked by peptide bonds, presented a significant challenge to early 20th-century chemists. A primary hurdle was controlling the reactive amino and carboxyl groups to form the desired amide bond without unwanted side reactions. The solution lay in the concept of "protecting groups," temporary modifications to a functional group to mask its reactivity. wiley-vch.de The early days of peptide synthesis were characterized by solution-phase techniques. masterorganicchemistry.com The development of solid-phase peptide synthesis (SPPS) later revolutionized the field, allowing for the efficient assembly of long peptide chains. nih.gov
Significance of N-Benzyloxycarbonyl (Cbz) Protecting Group Chemistry in Peptide Synthesis
A breakthrough in peptide synthesis came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a protecting group for amines. wiley-vch.detotal-synthesis.comwikipedia.org This marked a new era in the field, enabling the controlled and stepwise synthesis of peptides. nih.govtotal-synthesis.com The Cbz group is introduced by reacting an amine with benzyl (B1604629) chloroformate, typically under mild basic conditions. masterorganicchemistry.com Its key advantage lies in its stability to a range of chemical conditions, yet it can be readily removed by catalytic hydrogenation, a mild and selective method that does not affect many other functional groups. masterorganicchemistry.comwikipedia.org This orthogonality to other protecting groups is a crucial feature in multi-step synthetic sequences. total-synthesis.com
Role of 4-Methyl-L-Phenylalanine as a Non-Canonical Amino Acid in Research
While 20 standard amino acids are the building blocks of most natural proteins, a vast number of "non-canonical" or "unnatural" amino acids exist and are of great interest to researchers. These unique amino acids can be incorporated into peptides and proteins to introduce novel properties, such as increased stability, altered conformation, or new functionalities. asianpubs.orgnih.gov 4-Methyl-L-phenylalanine is one such non-canonical amino acid, a derivative of L-phenylalanine with a methyl group at the para position of the phenyl ring. frontiersin.org This seemingly small modification can significantly impact the hydrophobicity and steric interactions of the amino acid, making it a valuable probe for studying protein structure and function. frontiersin.org The incorporation of such unnatural amino acids can be achieved through various methods, including chemical synthesis and genetic code expansion. acs.orgresearchgate.net
Importance of Cbz-4-Methyl-L-Phenylalanine as a Chiral Building Block
The "L" designation in Cbz-4-Methyl-L-Phenylalanine signifies a specific three-dimensional arrangement, or stereochemistry, at the alpha-carbon. This chirality is fundamental in biological systems and in the synthesis of pharmaceuticals and other bioactive molecules. Cbz-4-Methyl-L-Phenylalanine serves as a chiral building block, a starting material with a defined stereocenter that can be used to construct more complex chiral molecules with a high degree of stereocontrol. mdpi.com The Cbz group plays a crucial role here, not only by protecting the amine but also by influencing the reactivity and stereochemical outcome of subsequent reactions.
Overview of its Strategic Utility in Complex Molecular Architecture Construction
The combination of the non-canonical 4-methylphenyl side chain and the Cbz-protected amine makes Cbz-4-Methyl-L-Phenylalanine a versatile tool for synthetic chemists. It is used as an intermediate in the synthesis of peptides and more intricate molecular structures. vulcanchem.com For instance, it can be incorporated into peptide sequences to study the effects of the methyl group on peptide conformation and biological activity. Beyond peptide synthesis, its defined stereochemistry and modifiable functional groups allow it to be a key starting material in the total synthesis of complex natural products and designed molecules with specific therapeutic or material properties.
| Property | Value |
| IUPAC Name | (2S)-2-[(benzyloxy)carbonylamino]-3-(4-methylphenyl)propanoic acid |
| Molecular Formula | C18H19NO4 |
| Molecular Weight | 313.35 g/mol |
| CAS Number | 49759-58-2 |
Properties
Molecular Weight |
329.42 |
|---|---|
Origin of Product |
United States |
Advanced Derivatization and Functionalization Strategies of Cbz 4 Methyl L Phenylalanine
Side-Chain Modifications of the 4-Methylphenyl Moiety
The 4-methylphenyl group of Cbz-4-Methyl-L-phenylalanine is amenable to a variety of chemical transformations that allow for the introduction of diverse functional groups. These modifications can significantly alter the steric, electronic, and pharmacokinetic properties of the resulting molecules.
Halogenation and Related Functional Group Introductions (e.g., Iodo, Azido)
Halogenation of the aromatic ring of phenylalanine analogues is a key strategy for creating intermediates for further functionalization or for modulating biological activity. nih.gov Direct iodination of the phenyl ring of L-phenylalanine can be achieved through oxidative methods. nih.gov For instance, the use of a mixture of iodic acid and iodine (Suzuki's reagent) in a strong acid medium allows for the electrophilic substitution on the aromatic ring. nih.gov While direct iodination of Cbz-4-Methyl-L-phenylalanine is not explicitly detailed in the literature, analogous reactions on L-phenylalanine suggest that this method could be applicable, likely yielding a mixture of iodinated products on the phenyl ring.
A more controlled approach involves the synthesis starting from a pre-halogenated phenylalanine derivative. For example, N-Boc-p-iodo-L-phenylalanine can be synthesized and subsequently used in further reactions. nih.gov
The introduction of an azido (B1232118) group, a versatile functional group for click chemistry and photoaffinity labeling, can be accomplished from a halogenated precursor. An Ullman-type coupling reaction of a protected 4-iodo-L-phenylalanine derivative with an azide (B81097) source, such as sodium azide, catalyzed by copper(I), provides a route to 4-azido-L-phenylalanine derivatives. nih.gov This method is a scalable and cost-effective alternative to potentially hazardous diazotization-azidation sequences. nih.gov
Table 1: Halogenation and Azidation Reactions on Phenylalanine Scaffolds This table presents illustrative reaction conditions based on analogous transformations of L-phenylalanine derivatives.
| Starting Material | Reagents and Conditions | Product | Reference |
| L-Phenylalanine | I₂, NaIO₃, H₂SO₄, AcOH | 4-Iodo-L-phenylalanine | nih.gov |
| Protected 4-Iodo-L-phenylalanine derivative | NaN₃, Cu(I) catalyst | Protected 4-Azido-L-phenylalanine derivative | nih.gov |
Boronation Chemistry for Phenylalanine Analogues
The introduction of a boronic acid or boronic ester group onto the phenyl ring of phenylalanine analogues is of significant interest, particularly for applications in Suzuki-Miyaura cross-coupling reactions and for the development of boron neutron capture therapy (BNCT) agents. A common strategy for the synthesis of boronated phenylalanine derivatives involves the palladium-catalyzed cross-coupling reaction of a halo-phenylalanine derivative with a boron source. scispace.com
For instance, an N-protected 4-iodo-L-phenylalanine derivative can be reacted with pinacolborane in the presence of a palladium catalyst, such as [PdCl₂(dppf)], to yield the corresponding 4-(pinacolylborono)-L-phenylalanine derivative. scispace.com This borylated product can then be hydrolyzed to the free boronic acid. This two-step sequence of halogenation followed by palladium-catalyzed borylation represents a viable pathway to Cbz-4-Methyl-L-phenylalanine analogues bearing a boronic acid functionality.
Table 2: Palladium-Catalyzed Boronation of a Halo-Phenylalanine Derivative This table illustrates a general method for the boronation of phenylalanine analogues.
| Starting Material | Reagents and Conditions | Product | Reference |
| N-benzyloxycarbonyl-4-iodo-L-phenylalanine benzyl (B1604629) ester | Pinacolborane, [PdCl₂(dppf)] catalyst | N-benzyloxycarbonyl-4-(2,3-dimethyl-2,3-butanediolatoboryl)-L-phenylalanine benzyl ester | scispace.com |
Sulfonamide and Fluorinated Analogues
The incorporation of sulfonamide and fluorine moieties into the structure of Cbz-4-Methyl-L-Phenylalanine can lead to derivatives with altered physicochemical properties and potentially enhanced biological activity.
Sulfonamide Analogues: The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. To prepare a sulfonamide analogue of Cbz-4-Methyl-L-Phenylalanine, the 4-methylphenyl group would first need to be functionalized with an amino group. A plausible synthetic route would involve the nitration of the phenyl ring, followed by reduction of the nitro group to an amine. This amino-functionalized Cbz-L-phenylalanine derivative could then be reacted with a variety of sulfonyl chlorides to yield a library of sulfonamide analogues. nih.govnih.govijarsct.co.in
Fluorinated Analogues: The introduction of fluorine into amino acid structures can enhance metabolic stability, binding affinity, and lipophilicity. nih.gov Several methods for the synthesis of fluorinated phenylalanine analogues have been developed. These include the alkylation of fluorinated aryl halides with a chiral glycine (B1666218) equivalent and the Erlenmeyer azalactone synthesis using fluorinated benzaldehydes. nih.gov Direct fluorination of the aromatic ring of phenylalanine derivatives is also possible using electrophilic fluorinating agents. nih.gov The synthesis of Cbz-protected p-fluoro-L-phenylalanine derivatives has been achieved through enzymatic hydrolysis of the corresponding DL-amino acid esters. nih.gov
Introduction of Orthogonal Functionalities for Bioconjugation
The site-specific introduction of bioorthogonal functional groups onto Cbz-4-Methyl-L-Phenylalanine allows for its use in bioconjugation reactions, enabling the labeling and tracking of peptides and proteins in biological systems.
Click Chemistry Handle Integration (e.g., Azide)
The azide group is a premier "click chemistry" handle due to its small size, stability, and specific reactivity with alkynes in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commdpi.com As discussed in section 3.1.1, an azide group can be introduced onto the phenyl ring of a Cbz-protected phenylalanine derivative via an Ullman-type coupling from an iodo-precursor. nih.gov This would transform Cbz-4-Methyl-L-Phenylalanine into a powerful tool for bioconjugation, allowing for its incorporation into peptides and subsequent ligation with alkyne-modified molecules such as fluorescent dyes, affinity tags, or drug molecules. nih.gov
Table 3: Click Chemistry Handle Integration This table outlines the general principle of introducing an azide handle for click chemistry.
| Precursor | Functionalization Reaction | Bioorthogonal Handle | Click Reaction Partner |
| Cbz-4-Iodo-L-phenylalanine derivative | Ullman-type azidation | Azide (-N₃) | Alkyne or Strained Alkyne |
Other Bioorthogonal Linkers
Beyond the azide-alkyne cycloaddition, other bioorthogonal reactions have been developed for specific and efficient bioconjugation. One notable example is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO). rsc.orgtsinghua.edu.cn This reaction is known for its exceptionally fast kinetics. rsc.org
To functionalize Cbz-4-Methyl-L-Phenylalanine with a bioorthogonal linker for tetrazine ligation, one could envision introducing a strained alkene or alkyne onto the phenyl ring. This could potentially be achieved through cross-coupling reactions, starting from a halogenated derivative of Cbz-4-Methyl-L-Phenylalanine. For example, a Sonogashira coupling could be employed to introduce a terminal alkyne, which could then be further elaborated into a strained cyclooctyne. Alternatively, a tetrazine moiety could be directly incorporated into the amino acid side chain. nih.gov These strategies would expand the toolkit for the site-specific modification of peptides and proteins containing this unnatural amino acid.
Regioselective Functionalization Approaches
Regioselective functionalization allows for the precise modification of a specific position on a molecule, which is crucial for controlling the properties of the final product. In the case of Cbz-4-Methyl-L-phenylalanine, derivatization can be targeted to the aromatic ring, the carboxylic acid, or the amide bond of the Cbz group.
The aromatic ring of phenylalanine derivatives is a prime target for functionalization to introduce new chemical entities. The existing methyl group at the para-position of the phenyl ring directs electrophilic aromatic substitution to the ortho-positions (2 and 6) and the meta-positions (3 and 5). The electron-donating nature of the methyl group activates the ring, making it more susceptible to substitution reactions compared to unsubstituted phenylalanine.
Recent advancements in C-H functionalization provide powerful tools for the direct and selective modification of the aromatic ring of amino acids. researchgate.net For instance, palladium-catalyzed C-H activation has been employed for the ortho-arylation and olefination of phenylalanine derivatives. researchgate.net While specific studies on Cbz-4-Methyl-L-phenylalanine are limited, the principles of directed C-H activation can be applied. The amide bond of the Cbz protecting group can act as a directing group, guiding the functionalization to the ortho-positions of the phenyl ring. However, the presence of the para-methyl group may sterically hinder access to these positions, potentially influencing the regioselectivity of the reaction.
Photoredox catalysis has also emerged as a mild and efficient method for the site-selective functionalization of phenylalanine. nih.gov This technique can generate a phenylalanine radical cation, which then undergoes nucleophilic attack. In the context of Cbz-4-Methyl-L-phenylalanine, this could offer alternative pathways for functionalization that are complementary to traditional electrophilic substitution.
Derivatization of the carboxylic acid moiety is a fundamental step in peptide synthesis. The carboxylic acid of Cbz-4-Methyl-L-phenylalanine can be activated to form esters, acid chlorides, or active esters, which then readily react with the amino group of another amino acid to form a peptide bond. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium-based reagents like HATU and HBTU.
The choice of coupling reagent and reaction conditions can be critical to avoid side reactions and racemization. For instance, in the synthesis of dipeptides using Cbz-phenylalanine, the formation of N-acylurea byproducts can occur when using DCC. mdpi.com The presence of the 4-methyl group is not expected to significantly alter the fundamental reactivity of the carboxylic acid but may have subtle electronic effects.
Functionalization can also be directed at the nitrogen of the Cbz-protecting group, for instance, through N-alkylation. However, this is less common as the primary purpose of the Cbz group is to protect the amine during peptide coupling.
Table 1: Potential Regioselective Functionalization Reactions of Cbz-4-Methyl-L-Phenylalanine
| Functionalization Site | Reaction Type | Potential Reagents and Conditions | Expected Outcome |
| Aromatic Ring (ortho to methyl) | Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS, NCS) | Halogenated derivative |
| Aromatic Ring (ortho to methyl) | Friedel-Crafts Acylation/Alkylation | Acyl/Alkyl halide, Lewis acid | Acylated/Alkylated derivative |
| Aromatic Ring (ortho to side chain) | Directed C-H Activation | Pd catalyst, directing group | Arylated/Olefinated derivative |
| Carboxylic Acid | Esterification | Alcohol, acid catalyst | Ester derivative |
| Carboxylic Acid | Amide Bond Formation | Amine, coupling reagent (e.g., DCC, HATU) | Peptide or amide derivative |
Impact of Derivatization on Reactivity and Subsequent Synthesis
The derivatization of Cbz-4-Methyl-L-phenylalanine at its various functional groups has a profound impact on its reactivity and utility in subsequent synthetic transformations, particularly in the context of peptide synthesis.
The Cbz protecting group plays a crucial role in peptide synthesis by preventing the self-polymerization of the amino acid. creative-peptides.com It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation or under strong acidic conditions, allowing for the elongation of the peptide chain. creative-peptides.com The choice of the protecting group is critical, as it can influence the solubility and reactivity of the amino acid derivative. The Cbz group, being relatively bulky, can sometimes lead to steric hindrance in coupling reactions, especially with other sterically demanding amino acids. acs.org
Modification of the aromatic ring can significantly alter the steric and electronic properties of the amino acid. For example, the introduction of an electron-withdrawing group on the ring would decrease the electron density of the phenyl ring, potentially making it less prone to further electrophilic substitution but could also influence the acidity of the carboxylic acid. Conversely, introducing additional electron-donating groups would further activate the ring. The steric bulk of any new substituent on the aromatic ring can also impact the efficiency of subsequent peptide coupling reactions.
The activation of the carboxylic acid is a key step that directly influences the efficiency of peptide bond formation. The formation of active esters, such as p-nitrophenyl esters or N-hydroxysuccinimide esters, from Cbz-protected amino acids provides stable intermediates that can be isolated and then reacted with an amino component. researchgate.net The rate and yield of the coupling reaction are dependent on the nature of the activating group and the steric and electronic properties of both the Cbz-4-Methyl-L-phenylalanine derivative and the incoming amino acid. Studies on the synthesis of dipeptides with Cbz-phenylalanine have shown that reaction conditions, such as pH and the choice of condensing agent, can significantly affect the yield and the prevalence of side reactions. mdpi.com
Table 2: Influence of Derivatization on Reactivity
| Derivatization | Impact on Reactivity | Effect on Subsequent Synthesis |
| Cbz Protection | Masks the nucleophilicity of the amino group. | Prevents self-polymerization; allows for controlled peptide chain elongation. Can introduce steric hindrance. |
| Aromatic Ring Substitution | Modifies the electronic and steric properties of the side chain. | Can alter the biological activity of the resulting peptide. May influence the rate and efficiency of subsequent coupling reactions. |
| Carboxylic Acid Activation | Increases the electrophilicity of the carbonyl carbon. | Facilitates nucleophilic attack by an amino group, enabling peptide bond formation. The choice of activating group affects reaction kinetics and potential for side reactions. |
Application in Peptide and Peptidomimetic Chemistry
Incorporation into Peptide Sequences
The synthesis of peptides is a stepwise process that involves the sequential addition of amino acids to a growing chain. The incorporation of N-Cbz-4-methyl-L-phenylalanine into a specific position within a peptide sequence is achieved through established methodologies in either the solid phase or solution phase.
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for synthesizing peptides. peptide.com In this technique, the C-terminal amino acid of the desired peptide is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion. peptide.com While the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups dominate modern SPPS, the Cbz group can also be employed, though it is less common. peptide.comchemimpex.com
The use of Cbz-protected amino acids in SPPS presents specific challenges, primarily related to the conditions required for deprotection. nih.gov The Cbz group is typically removed by strong acids like hydrogen bromide in acetic acid or through catalytic hydrogenation, conditions which can be harsh and may cleave the peptide from certain types of resins prematurely. Therefore, its application in SPPS requires careful selection of a compatible resin and orthogonal protecting groups for amino acid side chains. peptide.comnih.gov More commonly, the Fmoc-protected version, Fmoc-4-methyl-L-phenylalanine, is utilized as a key building block in standard SPPS protocols, allowing for efficient creation of complex peptides. chemimpex.com
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, is the classical method where reactions are carried out in a homogeneous solution. This technique is highly suitable for the use of N-Cbz-4-methyl-L-phenylalanine. In LPPS, the Cbz-protected amino acid is activated at its carboxyl group and then reacted with the free amino group of another amino acid or peptide fragment. mdpi.com All intermediates are purified after each step, which, while labor-intensive, allows for careful characterization and is advantageous for large-scale synthesis. nih.gov
A notable example of this technique is the non-enzymatic synthesis of dipeptides, such as Cbz-Phe-Leu, in a reversed micellar system, which mimics a solution-phase environment. mdpi.com In this process, the Cbz-protected phenylalanine is coupled with leucine (B10760876) using a condensing agent in an organic solvent. mdpi.com The Cbz group effectively prevents self-polymerization and ensures that the peptide bond forms correctly. mdpi.com
The formation of a peptide bond between two amino acids requires the activation of the carboxyl group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization.
These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. The choice of reagent depends on the specific requirements of the synthesis, such as the steric hindrance of the amino acids involved and the synthetic phase (solid or solution). Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling reagents to suppress racemization and improve reaction rates. peptide.combachem.com
Table 1: Common Coupling Reagents Used in Peptide Synthesis
| Class | Reagent Name | Abbreviation | Notes |
|---|---|---|---|
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Widely used in LPPS; byproduct is insoluble. mdpi.compeptide.com |
| N,N'-Diisopropylcarbodiimide | DIC | Used in SPPS; byproduct is soluble. peptide.com | |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly efficient, especially for sterically hindered couplings. peptide.comuni-kiel.de |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective but produces a carcinogenic byproduct (HMPA). uni-kiel.de | |
| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Very popular and efficient reagent for SPPS and LPPS. peptide.combachem.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Similar properties to HBTU. peptide.combachem.com |
For N-Cbz-4-methyl-L-phenylalanine, a carbodiimide (B86325) like DCC is a classic and effective choice for solution-phase coupling. mdpi.com More modern and efficient reagents such as HBTU or PyBOP, often combined with HOBt or its analogs, can also be used to ensure high yields and optical purity of the resulting peptide. peptide.combachem.comuni-kiel.de
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor selectivity. Phenylalanine and its derivatives are frequently used in peptidomimetic design due to the hydrophobic and aromatic nature of the side chain, which is often a key pharmacophore for binding to biological targets. mdpi.org
The phenylalanine scaffold is a privileged structure in drug design, particularly for targeting hydrophobic binding pockets in proteins like proteases and G-protein coupled receptors. mdpi.orgrsc.org The incorporation of a 4-methyl group onto the phenyl ring of Cbz-L-phenylalanine enhances its lipophilicity, which can lead to stronger hydrophobic interactions with a target receptor.
Several strategies utilize phenylalanine derivatives to create novel molecular scaffolds:
Scaffold Hopping: This strategy involves replacing a central part of a known active molecule with a structurally different but functionally similar unit. Phenylalanine derivatives have been used in scaffold hopping to design novel inhibitors of the HIV-1 capsid protein. nih.gov
Dimerization: Dimerized phenylalanine derivatives, connected by linkers such as 2-piperazineone, have been synthesized to occupy larger areas in the binding interface of target proteins, potentially leading to increased potency. nih.gov
Constrained Scaffolds: Introducing conformational rigidity can improve binding affinity and selectivity. The phenylalanine structure can be incorporated into rigid heterocyclic systems, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog used in the design of selective opioid receptor antagonists. ebrary.net Such scaffolds can be synthesized via reactions like the Pictet-Spengler reaction using phenylalanine derivatives. ebrary.net
Multi-Component Reactions: The Ugi four-component reaction allows for the rapid synthesis of a library of complex peptidomimetics from simple starting materials, including phenylalanine-based components, enabling efficient exploration of structure-activity relationships. nih.gov
Controlling the three-dimensional shape of a peptide is crucial for its biological activity. The inherent flexibility of linear peptides often leads to poor receptor binding and susceptibility to proteolysis. Incorporating modified amino acids like 4-methyl-L-phenylalanine is a strategy to introduce conformational restraints and stabilize specific secondary structures, such as α-helices and β-turns. ebrary.netresearchgate.net
Helix Stabilization: The α-helix is a common structural motif involved in protein-protein interactions. The stability of an α-helix is influenced by the intrinsic helical propensity of its constituent amino acids. researchgate.net While the effect of a para-methyl group is more subtle than modifications to the peptide backbone or the α-carbon, it can influence the packing of the hydrophobic side chain within a helical bundle or against a receptor surface. For instance, in "phenylalanine zippers," where helices are held together by interdigitating phenylalanine residues, the addition of methyl groups could fine-tune these packing interactions and alter the stability or specificity of the oligomer. nih.gov A more direct approach involves using α-methyl-l-phenylalanine, where the methyl group on the backbone alpha-carbon pre-organizes the peptide into a helical conformation, a strategy known as noncovalent peptide stapling. nih.gov
β-Turn Mimicry: β-turns are another critical secondary structure that facilitates the folding of a peptide chain. Phenylalanine derivatives can be used as building blocks to synthesize rigid scaffolds that mimic the geometry of β-turns, thereby locking the peptide into a bioactive conformation. ebrary.net
Construction of Complex Molecular Architectures and Hybrid BiomoleculesThere is a lack of published research on the use of Cbz-4-Methyl-L-phenylalanine in the construction of the complex molecules specified.
Conjugation with Natural Compounds:General methods exist for conjugating amino acids to natural products to enhance their properties.nih.govHowever, no specific examples or studies involving the conjugation of Cbz-4-Methyl-L-phenylalanine with natural compounds could be found.
Due to the absence of specific data, creating an informative and scientifically accurate article that adheres to the user's strict outline and content requirements is not feasible without resorting to speculation, which would violate the core principles of accuracy.
Role in Chemical Biology and Drug Discovery Research As a Building Block
Contribution to Biochemical Research Studies
The incorporation of Cbz-4-Methyl-L-phenylalanine into peptides and other biomolecules provides researchers with a powerful tool to dissect and understand complex biological processes at the molecular level.
Probing Protein Interactions and Structure-Function Relationships
The defined stereochemistry and modified aromatic side chain of Cbz-4-Methyl-L-phenylalanine make it an effective probe for investigating the intricacies of protein structure and the dynamics of their interactions. When substituted for its natural counterpart, phenylalanine, in a peptide sequence, the additional methyl group can introduce subtle yet significant steric changes. These modifications can be used to map the binding pockets of proteins and understand the specific contributions of hydrophobic and van der Waals interactions to binding affinity and specificity.
For instance, the introduction of a methyl group on the phenyl ring can either enhance or disrupt protein-protein interactions, providing valuable insights into the topology of the binding interface. This approach is particularly useful in studying protein-protein interactions that are mediated by "hot spot" residues, where even minor structural changes can have a profound impact on binding.
While direct studies showcasing Cbz-4-Methyl-L-phenylalanine for this purpose are not abundant in publicly available literature, the principle is well-established with similar modified amino acids. For example, the use of unnatural amino acids with altered side chains has been instrumental in elucidating the structural determinants of peptide-MHC interactions, a critical aspect of the immune response.
Investigation of Enzymatic Pathways and Inhibitor Design
Cbz-4-Methyl-L-phenylalanine serves as a crucial building block in the synthesis of peptide-based enzyme inhibitors. The Cbz protecting group is stable under many reaction conditions yet can be selectively removed, making it ideal for multi-step solid-phase peptide synthesis. The 4-methylphenylalanine side chain can be used to explore the active sites of enzymes, particularly proteases, where specificity is often dictated by the nature of the amino acid residues flanking the scissile bond.
By incorporating Cbz-4-Methyl-L-phenylalanine into a peptide sequence that mimics an enzyme's natural substrate, researchers can design potent and selective inhibitors. The methyl group can provide additional hydrophobic interactions within the enzyme's active site, potentially leading to increased inhibitory activity. Furthermore, the systematic substitution of natural amino acids with Cbz-4-Methyl-L-phenylalanine can help to delineate the specific structural requirements for substrate recognition and catalysis within an enzymatic pathway.
A notable application in this area is the design of protease inhibitors. For example, in the development of inhibitors for viral proteases, such as that from HIV, the modification of peptide-like scaffolds with unnatural amino acids is a common strategy to enhance potency and pharmacokinetic properties. The introduction of a methyl group on the phenyl ring can improve the inhibitor's fit within the hydrophobic S1 or S2 pockets of many proteases.
Utility in Drug Discovery Scaffolds
The unique physicochemical properties of Cbz-4-Methyl-L-phenylalanine make it an attractive component for the construction of diverse molecular scaffolds in the quest for new drugs.
Development of Chemical Probes and Ligands
Chemical probes are essential tools for studying the function of proteins and other biological targets in their native environment. Cbz-4-Methyl-L-phenylalanine can be incorporated into the structure of these probes to fine-tune their binding affinity and selectivity. The methyl group can act as a simple yet effective structural modification to explore the steric and electronic requirements of a target's binding site.
While specific examples of chemical probes based solely on Cbz-4-Methyl-L-phenylalanine are not extensively documented, the broader class of phenylalanine derivatives is widely used. For instance, analogs of phenylalanine are often functionalized with reporter groups such as fluorescent tags or biotin (B1667282) to create probes for imaging or affinity purification studies. The underlying principle of using the 4-methylphenylalanine moiety to modulate binding to a target protein remains a key strategy in the design of such probes.
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing a systematic approach to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. Cbz-4-Methyl-L-phenylalanine is a valuable tool in SAR investigations, particularly in the context of peptide-based drug candidates.
By synthesizing a series of analogs where a natural phenylalanine residue is replaced with 4-methylphenylalanine, medicinal chemists can systematically probe the effect of this modification on biological activity. The data generated from these studies, often presented in SAR tables, allows for the identification of key structural features required for optimal interaction with the target.
For example, in the optimization of a peptide antagonist for a G-protein coupled receptor (GPCR), the introduction of the 4-methyl group on a phenylalanine residue could lead to a significant increase in binding affinity. This finding would then guide the design of next-generation compounds with improved therapeutic potential. The Cbz protecting group facilitates the synthesis of these analogs, allowing for a rapid exploration of the chemical space around the initial lead compound.
Table 1: Illustrative Structure-Activity Relationship (SAR) Data for a Hypothetical Peptide Series
| Compound | Phenylalanine Position Modification | IC50 (nM) | Fold Change vs. Parent |
| Parent Peptide | L-Phenylalanine | 100 | 1 |
| Analog 1 | L-4-Methylphenylalanine | 25 | 4 |
| Analog 2 | L-4-Chlorophenylalanine | 50 | 2 |
| Analog 3 | L-4-Nitrophenylalanine | 200 | 0.5 |
This table is for illustrative purposes and does not represent actual experimental data.
Enabling Strategies for Functional Biomolecule Design
The use of Cbz-4-Methyl-L-phenylalanine as a building block extends beyond simple substitution and enables the design of novel functional biomolecules with tailored properties. Its incorporation can influence the secondary structure of peptides, promoting or stabilizing specific conformations such as β-turns or helical structures. This conformational control is crucial for mimicking the bioactive conformation of natural peptides or for designing peptidomimetics with enhanced stability and oral bioavailability.
Furthermore, the Cbz group, while primarily a protecting group, can also be strategically employed in the synthesis of cyclic peptides and other constrained architectures. These cyclic structures often exhibit improved metabolic stability and receptor binding affinity compared to their linear counterparts. The presence of the 4-methyl group can further refine the conformational preferences of these cyclic biomolecules, leading to the development of highly potent and selective therapeutic agents.
Enhanced Permeability and Bioavailability Considerations in Design
Beyond simple lipophilicity, the methylation of peptide backbones, a related concept, has been shown to enhance membrane permeability. This is often attributed not just to an increase in lipophilicity, but also to a reduction in the number of hydrogen bond donors. Each hydrogen bond between a peptide and its surrounding water molecules must be broken for the peptide to enter the hydrophobic core of a cell membrane, a process that carries an energetic penalty. By replacing a hydrogen atom with a methyl group, as is the case in N-methylated amino acids, this desolvation penalty is reduced, thereby facilitating membrane transit. While the methylation in Cbz-4-Methyl-L-phenylalanine is on the phenyl ring and not the backbone amide, the principle of modulating molecular properties to reduce the energy barrier for membrane permeation is a shared concept.
Studies on various peptide analogs have demonstrated a correlation between structural modifications and permeability. For instance, research on tetrapeptide analogues of D-phenylalanine revealed that sequential methylation of the amide nitrogens led to a substantial increase in transport across Caco-2 cell monolayers, a widely used in vitro model for predicting human intestinal absorption. This enhancement in permeability was observed without a significant change in the octanol-water partition coefficient, suggesting that the reduction in hydrogen bonding potential was a primary driver of the improved transport.
The following interactive table summarizes hypothetical comparative data based on established principles of medicinal chemistry, illustrating the potential impact of incorporating Cbz-4-Methyl-L-phenylalanine into a model peptide on key physicochemical and pharmacokinetic parameters.
| Compound/Building Block | Structure | Calculated LogP (cLogP) | Hydrogen Bond Donors | Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted Oral Bioavailability (%) |
| Model Peptide | Gly-Gly-Phe-Gly | -2.5 | 5 | Low (<1) | <5 |
| Model Peptide + Cbz-L-Phenylalanine | Gly-Gly-(Cbz-Phe)-Gly | 2.0 | 4 | Moderate (1-5) | 10-20 |
| Model Peptide + Cbz-4-Methyl-L-phenylalanine | Gly-Gly-(Cbz-4-Me-Phe)-Gly | 2.5 | 4 | Moderately High (5-10) | 20-30 |
Note: The data in this table is illustrative and based on established structure-activity relationships in peptide drug design. Actual experimental values may vary.
Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity and Isolation
Chromatography is fundamental to assessing the purity of Cbz-4-Methyl-L-phenylalanine and for its isolation from reaction mixtures. The choice of technique depends on the scale and purpose, from rapid qualitative checks to large-scale purification.
Reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (like a C18 or ODS column) and a polar mobile phase. A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer, often with additives like triethylamine (B128534) and adjusted pH to ensure sharp peak shapes. mdpi.com Detection is commonly performed using a UV detector, as the benzene (B151609) rings in the Cbz and phenylalanine moieties absorb UV light strongly, typically around 260 nm. mdpi.com
Table 1: Representative HPLC Conditions for Analysis of Cbz-Protected Phenylalanine Derivatives
| Parameter | Condition |
|---|---|
| Column | ODS (C18) |
| Mobile Phase | Acetonitrile / Aqueous triethylamine solution (pH 2.3) |
| Detection | UV at 260 nm |
| Purity Specification | ≥95% |
This table is based on methods used for closely related Cbz-amino acids and commercial purity specifications for Cbz-4-Methyl-L-phenylalanine. achemblock.comsigmaaldrich.commdpi.com
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of reactions involving Cbz-4-Methyl-L-phenylalanine and to get a preliminary assessment of its purity. The stationary phase is typically silica (B1680970) gel pre-coated on a plate. rsc.org
The choice of mobile phase (eluent) is critical and depends on the polarity of the compound. For Cbz-protected amino acids, which are moderately polar, mixtures of a less polar solvent (like chloroform (B151607) or ethyl acetate) and a more polar solvent (like methanol) are effective. rsc.org After eluting the plate, the compound spot is visualized, commonly by using a UV lamp (254 nm), which causes the aromatic rings to appear as dark spots on a fluorescent background. rsc.org Staining with reagents like potassium permanganate (B83412) is also possible. rsc.org
For the related compound Cbz-L-phenylalanine-N-methoxyamide, a retention factor (Rf) of 0.35 was reported using a mobile phase of chloroform:methanol (B129727) (20:1), illustrating a typical result for this class of molecules. rsc.org
For the purification of Cbz-4-Methyl-L-phenylalanine on a preparative scale, flash column chromatography is the method of choice. This technique uses a glass column packed with a stationary phase, most commonly silica gel. rsc.org The crude compound is loaded onto the top of the column, and a solvent system (eluent) is passed through the column under positive pressure.
The eluent composition is optimized using TLC to achieve good separation between the desired product and any impurities. For Cbz-protected amino acids, typical solvent systems include gradients of ethyl acetate (B1210297) in petroleum ether or methanol in chloroform. rsc.org Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified Cbz-4-Methyl-L-phenylalanine.
Stereochemical Analysis and Enantiopurity Determination
Ensuring the stereochemical integrity of chiral compounds like Cbz-4-Methyl-L-phenylalanine is critical in many scientific applications. High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining enantiopurity, either through direct or indirect methods.
Chiral HPLC Methods
Direct enantiomeric separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are widely and successfully used for the resolution of N-protected amino acids and their derivatives. yakhak.org Columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including phenylalanine derivatives. yakhak.orgresearchgate.netnih.gov
The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole, and steric effects. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is crucial for optimizing retention and resolution. nih.govwiley-vch.de Macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC T, also offer unique selectivity for N-derivatized amino acids. sigmaaldrich.com
Below is a table summarizing typical HPLC conditions used for the separation of N-protected phenylalanine derivatives, which are analogous to Cbz-4-Methyl-L-phenylalanine.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference |
| Chiralpak AD-H | n-hexane/2-propanol (80/20, v/v) | 1.0 | UV (254 nm) | wiley-vch.de |
| Chiralpak AD-H | n-hexane/isopropanol (97/3, v/v) | 0.5 | UV | nih.gov |
| Chiralcel OD | hexane/2-propanol (95/5, v/v) + 0.1% TFA | 1.0 | UV (254 nm) | researchgate.net |
| Chiralpak IA | Not specified | Not specified | Not specified | yakhak.org |
| Conventional C18 (Ligand-Exchange) | 8 mM L-Phe, 4 mM CuSO₄, 20% MeOH in H₂O (pH 3.2) | Not specified | Not specified | nih.gov |
Chiral Derivatization Techniques
Indirect enantiomeric separation involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, non-chiral (achiral) HPLC column, typically a reversed-phase C18 column. nih.gov
This method transforms the analytical challenge from separating enantiomers to separating diastereomers. A wide array of CDAs are available, often targeting the primary or secondary amine group of the amino acid derivative. Common examples include:
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) : Reacts with amines to form stable diastereomeric carbamates. acs.org
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent) : Undergoes nucleophilic aromatic substitution with the amino group, proving effective for chiral analysis by both LC and ion mobility mass spectrometry. biorxiv.org
(R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC) : A modern, axially chiral reagent designed for high-sensitivity analysis by LC-MS/MS, allowing for the separation of all proteinogenic amino acids. nih.gov
The derivatization reaction must proceed to completion without causing any racemization of the analyte. The choice of CDA depends on the analyte's structure, the required sensitivity, and the detection method (e.g., UV, fluorescence, or mass spectrometry). nih.gov This approach is particularly useful when a suitable chiral stationary phase is not available or when enhanced detection sensitivity is required.
Computational and Theoretical Studies of Cbz 4 Methyl L Phenylalanine and Its Derivatives
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules. For derivatives of Cbz-4-Methyl-L-phenylalanine, these simulations provide a detailed view of their dynamic behavior over time, which is crucial for understanding their biological function and interaction mechanisms.
The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. Computational methods are frequently employed to explore the conformational space of phenylalanine analogs. For instance, the conformational profile of constrained cyclohexane (B81311) analogs of phenylalanine has been assessed by computing their Ramachandran maps and characterizing low-energy minima using molecular mechanics force fields like AMBER. nih.gov These studies revealed that the rigid cyclohexane structure imposes significant restrictions on the peptide backbone and limits the orientation of the aromatic side-chain. nih.gov Such analyses, often refined with higher-level ab initio calculations, help explain how structural constraints influence the preferred shapes of these molecules, which is fundamental to their interaction with other molecules. nih.gov
Theoretical studies on L-phenylalanine itself have identified numerous minimum energy structures on its potential energy surface, governed by a variety of non-covalent interactions. researchgate.net These interactions, including hydrogen bonds and various π-interactions (NH-π, CH-π, OH-π, and π-π), are critical in stabilizing specific conformations. researchgate.net This foundational knowledge is directly applicable to derivatives like Cbz-4-Methyl-L-phenylalanine, where the addition of the Cbz (carboxybenzyl) and methyl groups introduces new conformational possibilities and constraints that can be systematically explored using similar computational approaches.
Understanding how a molecule like Cbz-4-Methyl-L-phenylalanine or its derivatives bind to a protein target is a primary goal of molecular modeling. These models are essential for designing new therapeutic agents. For example, molecular dynamics simulations have been combined with X-ray crystallography and spectroscopy to gain a detailed molecular interpretation of the local environment of a phenylalanine derivative, 4-cyano-L-phenylalanine, when incorporated into a protein. nih.gov These simulations can reveal specific interactions, such as hydrogen bonding to amino acid side chains or structural water molecules, that stabilize the ligand in the binding pocket. nih.gov
In the context of drug design, computational studies on phenylalanine-containing peptidomimetics targeting the HIV-1 capsid protein have utilized molecular dynamics simulations to understand their binding modes. mdpi.com These simulations showed that the phenylalanine core forms extensive hydrophobic interactions within a key interface of the protein, providing crucial guidance for further structural optimization of these antiviral compounds. mdpi.com Similarly, modeling the interaction of Cbz-4-Methyl-L-phenylalanine derivatives with their targets would involve docking the ligand into the protein's active site followed by MD simulations to assess the stability of the complex and identify key intermolecular interactions.
Structure-Activity Relationship (SAR) Investigations through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational approaches are pivotal in building these relationships. By systematically modifying a molecule in silico and calculating its predicted activity or binding affinity, researchers can identify key structural features responsible for its function.
For example, studies on various phenylalanine analogs have been conducted to understand their selectivity for different amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is a target for drug delivery to tumors. nih.gov Research has shown that modifications to the phenyl ring or the α-carbon can significantly alter both affinity and selectivity for these transporters. nih.gov For instance, adding an α-methyl group to L-phenylalanine was found to increase its selectivity for LAT1 over LAT2. nih.gov Computational SAR studies for Cbz-4-Methyl-L-phenylalanine would involve creating a virtual library of related compounds with modifications to the Cbz group, the methyl position, or the phenylalanine backbone, and then using computational models to predict how these changes affect a specific biological endpoint.
| Compound/Modification | Target/System | Key Finding | Computational Approach |
| α-methyl-L-phenylalanine | LAT1/LAT2 Transporters | Increased selectivity for LAT1 over LAT2. nih.gov | Comparative transport assays, SAR analysis. nih.gov |
| 2-iodo-L-phenylalanine | LAT1 Transporter | Markedly improves LAT1 affinity and selectivity. nih.gov | Transport assays, SAR analysis. nih.gov |
| Phenylalanine-containing Peptidomimetics | HIV-1 Capsid Protein | The phenylalanine core is crucial for hydrophobic interactions and antiviral activity. mdpi.com | Molecular Dynamics Simulations, SAR analysis. mdpi.com |
Virtual Screening and Design of Libraries for Research
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than experimental high-throughput screening.
A computational protocol named HierDock has been developed for the virtual screening of phenylalanine analogues to predict their binding energies to phenylalanyl-tRNA synthetase (PheRS). nih.gov This approach successfully predicted the binding site of phenylalanine and its calculated binding energies for various analogues correlated well with experimental results, identifying known good substrates. nih.gov Such a protocol could be adapted to screen for novel derivatives of Cbz-4-Methyl-L-phenylalanine that might bind to a specific target of interest. The process would involve creating a virtual library of related compounds and then using docking algorithms to predict their binding affinity and pose within the target's active site, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. These methods provide deep insights into reaction mechanisms, spectroscopic properties, and the nature of chemical bonds.
For phenylalanine and its ions, first-principle calculations have been used to investigate their structure, stability, and the non-covalent interactions that govern their conformations. researchgate.net Ab initio and density functional theory (DFT) methods are commonly used for this purpose. For instance, calculations on molecules like 4-phenyl-1-(propan-2-ylidene)thiosemicarbazide have been performed at the HF/6-311G** and B3LYP/6-311G** levels of theory to determine atomic charges, analyze natural bond orbitals, and predict electronic absorption spectra using time-dependent DFT (TD-DFT). semanticscholar.org These calculations can identify the most reactive sites in a molecule. semanticscholar.org
Applying these quantum chemical methods to Cbz-4-Methyl-L-phenylalanine could elucidate the effects of the Cbz and methyl groups on the electronic properties of the amino acid. Such calculations could predict its reactivity, explain its spectroscopic characteristics, and provide a detailed understanding of its role in chemical reactions or biological interactions at an electronic level.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The future synthesis of Cbz-4-methyl-L-phenylalanine and its derivatives is geared towards enhancing efficiency, sustainability, and scalability. Current research into analogous compounds, such as L-phenylalanine derivatives, points towards the adoption of biocatalytic and continuous flow processes. Phenylalanine ammonia (B1221849) lyases (PALs), for instance, are being explored for the amination of various cinnamic acids to produce phenylalanine analogues. frontiersin.org These enzymes can catalyze the reverse reaction of deamination in the presence of high ammonia concentrations, offering a green alternative to traditional chemical synthesis. frontiersin.org Immobilizing these enzymes on solid supports allows for their integration into continuous flow reactors, which significantly shortens reaction times and improves catalyst reusability. frontiersin.org
Another promising avenue is the non-enzymatic synthesis in specialized media, such as reversed micellar systems. mdpi.com Research on the synthesis of Cbz-Phe-Leu has demonstrated that using a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC) within an AOT/isooctane reversed micelle system can facilitate the coupling of lipophilic and hydrophilic amino acid components. mdpi.com Optimizing parameters such as pH and water content in these systems can lead to significantly improved yields in shorter time frames compared to some conventional methods. mdpi.com These methodologies could be adapted for the efficient production of peptides incorporating Cbz-4-methyl-L-phenylalanine.
| Methodology | Key Features | Potential Advantages for Cbz-4-methyl-L-phenylalanine Synthesis | Reference |
|---|---|---|---|
| Immobilized Enzyme Biocatalysis (e.g., PAL) | Uses enzymes like Phenylalanine Ammonia Lyase; often implemented in continuous flow systems. | High stereoselectivity, environmentally friendly (green chemistry), catalyst reusability, process intensification. | frontiersin.org |
| Reversed Micelle Synthesis | Non-enzymatic reaction in a nanoreactor environment (micelles) using a condensing agent (e.g., DCC). | Accommodates both lipophilic and hydrophilic substrates; potential for faster reaction kinetics and improved yields under optimized conditions. | mdpi.com |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. | Well-established for creating complex peptides; allows for easy purification and automation. The use of an Fmoc-protected version is common. chemimpex.com | chemimpex.commdpi.org |
Integration into Supramolecular Chemistry and Self-Assembly Research
The structural motifs of Cbz-4-methyl-L-phenylalanine make it a compelling candidate for supramolecular chemistry and self-assembly studies. The Cbz group, along with the aromatic side chain, provides a driving force for self-assembly through π-stacking and hydrophobic interactions, which supplement the hydrogen bonding capabilities of the peptide backbone. nih.gov The addition of a methyl group to the phenyl ring can further enhance these hydrophobic interactions. chemimpex.com
Research on analogous molecules demonstrates this potential. For example, carbazole-capped diphenylalanine (CBz-FF) has been identified as a "supergelator," capable of forming hydrogels at a remarkably low concentration (0.03 w/v%) through a pH switch mechanism. researchgate.net These gels are composed of a highly branched network of nanofibrils. researchgate.net Similarly, other Cbz-protected amino acids and dipeptides have been shown to self-assemble into various nanostructures, including fibrils and nanotapes. nih.gov The co-assembly of different amino acids, such as L-histidine and L-phenylalanine, can also lead to the formation of well-defined supramolecular structures driven by specific interactions. nih.gov The introduction of Cbz-4-methyl-L-phenylalanine into such systems could be used to tune the morphology and properties of the resulting materials, potentially leading to novel hydrogels for applications in biomedicine and materials science. nih.govdigitellinc.com
| Compound/System | Self-Assembly Trigger | Resulting Structure | Key Finding | Reference |
|---|---|---|---|---|
| Carbazole-capped diphenylalanine (CBz-FF) | pH switch | Hydrogel with branched nanofibrils | Acts as a "supergelator" with a critical gelation concentration of 0.03 w/v%. | researchgate.net |
| Cbz-L-lysine-functionalized tetrachloroperylene bisimides | Solvent mixture (acetone/water) | Nanospheres, fibrils, nanotapes | Demonstrates morphological diversity based on linkage chemistry. | nih.gov |
| L-histidine and L-phenylalanine | Co-assembly | Fibers, rods, single crystals | Entropically-driven process forms a 3D network with nanocavities. | nih.gov |
| Amyloid Phenylalanine-Cu | Supramolecular self-assembly with Cu2+ | Amyloid-like fibrils | Fibrils exhibit laccase-like catalytic activity. | nih.gov |
Advanced Protein and Enzyme Engineering Applications
The site-specific incorporation of non-natural amino acids (ncAAs) like Cbz-4-methyl-L-phenylalanine into proteins is a frontier in protein engineering. This technique allows for the introduction of novel chemical functionalities that can modulate protein structure, stability, and function. While direct incorporation of a Cbz-protected amino acid is challenging due to its size, the underlying 4-methyl-L-phenylalanine can be incorporated using engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. nih.govnih.gov This methodology has been successfully used to incorporate analogues like p-iodo-L-phenylalanine. nih.govnih.gov
Once incorporated, the unique properties of the 4-methylphenyl side chain can be exploited. The methyl group can serve as a subtle structural probe for NMR studies or can influence protein-protein interactions through enhanced hydrophobic contacts. rsc.org Furthermore, the phenyl ring itself, even with the methyl modification, remains a target for chemical modification. Recent advances in photoredox catalysis have enabled the site-selective C–H functionalization of native phenylalanine residues in peptides and proteins under mild conditions. nih.govchemrxiv.org This approach could be applied to proteins containing 4-methyl-L-phenylalanine to attach labels, drugs, or other moieties, creating precisely modified protein therapeutics or diagnostic tools. nih.govchemrxiv.org
Exploration in Combinatorial Chemistry and Library Synthesis
Cbz-4-methyl-L-phenylalanine, or more commonly its Fmoc-protected counterpart, is a valuable building block for combinatorial chemistry and the synthesis of peptide libraries. chemimpex.commdpi.org Combinatorial chemistry enables the rapid, parallel synthesis of thousands to millions of compounds, which can then be screened for biological activity. uomustansiriyah.edu.iqnih.gov The unique structure of 4-methyl-L-phenylalanine, with its enhanced hydrophobicity, can introduce novel structural diversity into peptide libraries, potentially leading to the discovery of new therapeutic leads. chemimpex.com
One powerful method is the "one-bead one-compound" (OBOC) approach, where vast libraries are generated with each bead on a solid support carrying a unique peptide sequence. nih.gov By including Cbz-4-methyl-L-phenylalanine in the building block repertoire, libraries of peptides and peptidomimetics can be designed to explore new chemical space. This is particularly relevant for targeting protein-protein interactions, where hydrophobic contacts are often critical. The resulting libraries can be screened against biological targets to identify hits, which can then be optimized into potent and selective drug candidates. nih.gov
Research in Advanced Analytical Techniques for Complex Architectures
The development of complex molecular architectures incorporating Cbz-4-methyl-L-phenylalanine necessitates the use of advanced analytical techniques for their characterization. The small quantities and high complexity of products from combinatorial synthesis demand methods that are both sensitive and suitable for high-throughput analysis. uomustansiriyah.edu.iq
High-Performance Liquid Chromatography (HPLC) is essential for the purification and analysis of synthetic peptides containing this modified amino acid. mdpi.comnih.gov Mass spectrometry (MS), particularly techniques like ESI-MS, is critical for confirming the molecular weight of the synthesized compounds and for sequencing peptides. nih.govuomustansiriyah.edu.iq For determining the three-dimensional structure and dynamics of these molecules in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Isotopic labeling, for instance by synthesizing ¹³C-methyl-labeled amino acids, can significantly enhance NMR studies of proteins and complex peptides, allowing for the investigation of larger systems. rsc.org These techniques, often used in combination, are crucial for quality control of combinatorial libraries and for elucidating the structure-function relationships of novel supramolecular assemblies and engineered proteins containing Cbz-4-methyl-L-phenylalanine.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Cbz-4-Methyl-L-Phenylalanine, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves carbobenzyloxy (Cbz) protection of the amino group in 4-methyl-L-phenylalanine. Key steps include:
- Protection : Use benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate) to protect the amine group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Yield Optimization : Monitor reaction pH and temperature; excess Cbz-Cl (1.2–1.5 equivalents) improves yield but requires careful quenching to avoid side products. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic Cbz-group signals at δ 5.1–5.3 ppm for benzyl protons) .
Q. How should researchers characterize Cbz-4-Methyl-L-Phenylalanine to confirm structural integrity?
- Methodological Answer : A multi-technique approach is critical:
- Spectroscopy : H/C NMR to confirm substitution patterns (e.g., methyl group at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.3 ppm).
- Mass Spectrometry : High-resolution MS (ESI+) to validate molecular ion peaks (expected [M+H] for CHNO: 300.1236).
- Chiral Purity : Chiral HPLC (e.g., Chiralpak IA column) to ensure no racemization during synthesis .
Q. What stability considerations are critical for storing and handling Cbz-4-Methyl-L-Phenylalanine in experimental settings?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Cbz group.
- Stability Tests : Accelerated degradation studies (e.g., 40°C/75% humidity for 4 weeks) with periodic HPLC analysis to detect decomposition products (e.g., free 4-methyl-L-phenylalanine).
- Handling : Use anhydrous solvents in reactions to avoid premature deprotection .
Advanced Research Questions
Q. How can researchers resolve contradictions in biochemical activity data for Cbz-4-Methyl-L-Phenylalanine across studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurities. A systematic approach includes:
- Data Triangulation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies).
- Batch Analysis : Re-test compounds from conflicting studies using standardized protocols (e.g., identical buffer pH, temperature).
- Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., deprotected analogs) that may skew activity .
Q. What experimental designs are suitable for studying Cbz-4-Methyl-L-Phenylalanine’s role in peptide-based drug delivery systems?
- Methodological Answer :
- In Vitro Models : Use Caco-2 cell monolayers to assess permeability (apparent permeability coefficient, ) with/without protease inhibitors.
- Stability Assays : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to evaluate resistance to hydrolysis.
- Structure-Activity Relationships (SAR) : Synthesize analogs with varying methyl group positions and compare pharmacokinetic profiles .
Q. How can researchers apply the FINER criteria to formulate hypothesis-driven studies on Cbz-4-Methyl-L-Phenylalanine?
- Methodological Answer :
- Feasible : Ensure access to specialized instrumentation (e.g., chiral columns, peptide synthesizers).
- Novel : Explore understudied applications (e.g., as a substrate for engineered enzymes in biocatalysis).
- Ethical : Adhere to institutional guidelines for handling bioactive compounds.
- Relevant : Align with broader goals (e.g., improving peptide therapeutic stability) .
Data Presentation Guidelines
- Raw Data : Include chromatograms, NMR spectra, and kinetic curves in supplementary materials, with annotated peaks and baselines .
- Processed Data : Tabulate key results (e.g., IC values, synthetic yields) in the main text using standardized units. Example:
| Parameter | Value ± SD (n=3) | Method |
|---|---|---|
| Synthetic Yield | 78% ± 3.2 | Gravimetric analysis |
| Chiral Purity | 99.2% ± 0.1 | Chiral HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
